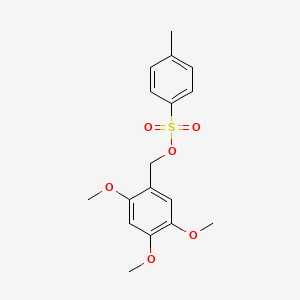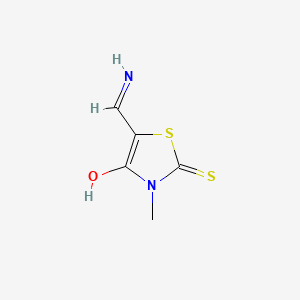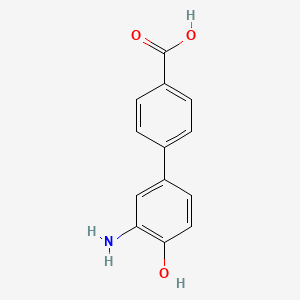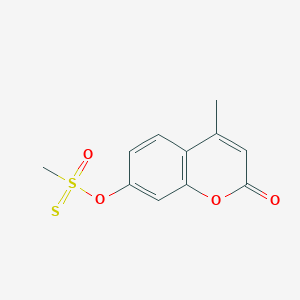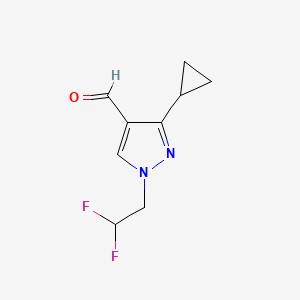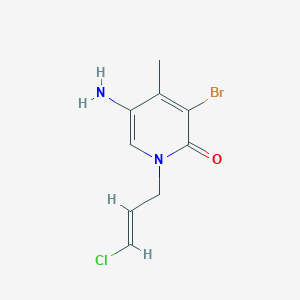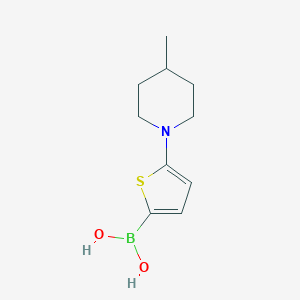
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid: is an organic compound with the molecular formula C10H16BNO2S It is a boronic acid derivative featuring a thiophene ring substituted with a 4-methylpiperidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Group: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Boronate esters.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry:
Catalysis: The boronic acid group makes this compound useful as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to the desired biological effect .
類似化合物との比較
(5-(4-Methylpiperidin-1-yl)thiophene-2-boronic acid pinacol ester): Similar structure but with a pinacol ester group.
2-(1-Methylpiperidin-4-yl)thiazol-5-amine: Contains a thiazole ring instead of a thiophene ring.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Features a pyridine ring and a sulfonamide group.
Uniqueness:
- The combination of the thiophene ring with the 4-methylpiperidin-1-yl group and the boronic acid functionality makes (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid unique. This structure allows for versatile reactivity and potential applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
[5-(4-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-4-6-12(7-5-8)10-3-2-9(15-10)11(13)14/h2-3,8,13-14H,4-7H2,1H3 |
InChIキー |
RMWSPVHMWRHWMO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)N2CCC(CC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



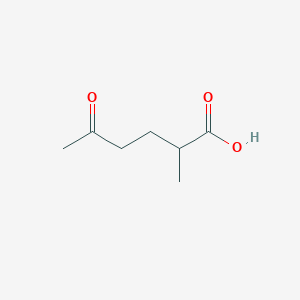
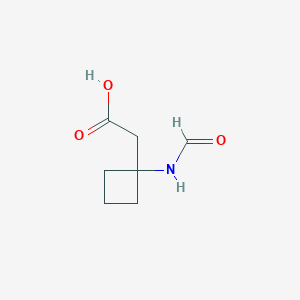
![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
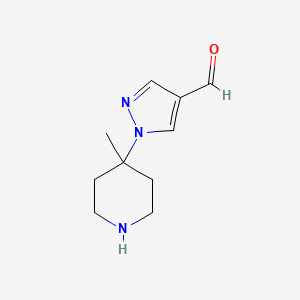
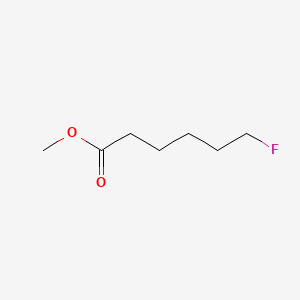
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
